An In-depth Technical Guide to the Physical and Solubility Properties of 2-Bromo-4-methoxyphenylboronic acid pinacol ester
An In-depth Technical Guide to the Physical and Solubility Properties of 2-Bromo-4-methoxyphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxyphenylboronic acid pinacol ester is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and other high-value materials, makes a thorough understanding of its physical and chemical properties essential for its effective use and process optimization. This guide provides a comprehensive overview of the known and anticipated physical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. As a Senior Application Scientist, the emphasis here is not just on the data itself, but on the causality behind the experimental choices and the establishment of self-validating protocols.
While specific experimental data for 2-Bromo-4-methoxyphenylboronic acid pinacol ester is not extensively documented in publicly available literature, this guide will leverage data from closely related analogs to provide reasoned estimations. More importantly, it will equip the researcher with robust protocols to determine these properties accurately in their own laboratory setting.
Core Molecular Attributes
Before delving into the macroscopic physical properties, it is crucial to establish the fundamental molecular characteristics of 2-Bromo-4-methoxyphenylboronic acid pinacol ester.
| Attribute | Value | Source |
| Molecular Formula | C₁₃H₁₈BBrO₃ | Halochem[1] |
| Molecular Weight | 313.00 g/mol | Halochem[1] |
| Chemical Structure | ||
| (Structure generated based on IUPAC name) |
Physical Properties: An Estimation and Guide to Determination
The physical state and properties such as melting point, boiling point, and density are critical for handling, reaction setup, and purification of a chemical compound.
Appearance and Physical State
Based on the structure and data from analogous compounds, 2-Bromo-4-methoxyphenylboronic acid pinacol ester is expected to be a white to off-white solid at room temperature. The presence of the bromine atom and the overall molecular weight would suggest a higher melting point than some simpler phenylboronic acid pinacol esters.
Melting Point
The melting point of a solid is a sensitive indicator of its purity. For pure crystalline solids, the melting range is typically narrow (0.5-1.5 °C). The presence of impurities generally leads to a depression and broadening of the melting range.
Estimated Melting Point: Based on structurally similar compounds, the melting point of 2-Bromo-4-methoxyphenylboronic acid pinacol ester is likely to be in the range of 70-100 °C. For instance, 4-Bromomethylphenylboronic acid pinacol ester has a melting point of 85-89 °C.
Experimental Protocol for Melting Point Determination:
A robust method for determining the melting point is the capillary method using a calibrated melting point apparatus.
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Sample Preparation:
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Ensure the sample is completely dry and finely powdered. This can be achieved by grinding a small amount of the solid on a watch glass with a spatula.
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Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. This is crucial for uniform heat transfer.
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Measurement:
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the thermometer.
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Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
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Causality and Trustworthiness:
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A slow heating rate near the melting point is paramount for accuracy. Rapid heating does not allow for efficient heat transfer and can result in a wider and higher apparent melting range.
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Proper packing of the sample ensures that the entire sample melts at a uniform temperature.
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Caption: Workflow for Melting Point Determination.
Boiling Point and Density
Experimental Protocol for Density Determination (for a solid):
The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped solid, volume is typically determined by displacement.
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Mass Measurement:
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Accurately weigh a sample of the solid using an analytical balance. Record the mass (m).
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Volume Measurement (Displacement Method):
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Choose a liquid in which the solid is insoluble (e.g., a hydrocarbon solvent like hexane).
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Add a known volume of the liquid to a graduated cylinder and record the initial volume (V₁).
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Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
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Record the final volume (V₂). The volume of the solid is V = V₂ - V₁.
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Calculation:
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Calculate the density (ρ) using the formula: ρ = m / V.
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Causality and Trustworthiness:
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The choice of a non-solvent is critical to prevent any dissolution of the sample, which would lead to an underestimation of the volume and an overestimation of the density.
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The removal of air bubbles is essential for an accurate volume measurement.
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Solubility Profile: A Qualitative and Predictive Analysis
The solubility of a reagent is a critical parameter for its use in chemical reactions, dictating the choice of solvent and reaction conditions. Arylboronic acid pinacol esters are generally known to be more soluble in organic solvents than their corresponding boronic acids due to the presence of the lipophilic pinacol group.
Predicted Solubility:
Based on the "like dissolves like" principle and the known solubility of similar compounds, the following solubility profile can be anticipated:
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High Solubility: In moderately polar and non-polar aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), diethyl ether, and ethyl acetate.
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Moderate to Low Solubility: In non-polar hydrocarbon solvents like hexane and cyclohexane.
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Insoluble: In water and other highly polar protic solvents. The large organic framework and the lack of readily ionizable groups would predict poor aqueous solubility.
Experimental Protocol for Qualitative Solubility Determination:
A systematic approach to determining the solubility of an organic compound in various solvents is essential.
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General Procedure:
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To approximately 20-30 mg of the solid in a small test tube, add 1 mL of the solvent to be tested.
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Vigorously agitate the mixture for 1-2 minutes at room temperature.
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Observe if the solid dissolves completely. If it does, the compound is considered "soluble." If a significant portion remains undissolved, it is "insoluble." If some dissolves but not all, it can be classified as "partially soluble."
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Solvent Selection and Rationale:
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Water: To assess hydrophilicity.
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5% aq. HCl: To test for basic functional groups (e.g., amines). 2-Bromo-4-methoxyphenylboronic acid pinacol ester is not expected to be soluble.
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5% aq. NaHCO₃: To test for strongly acidic functional groups (e.g., carboxylic acids). Not expected to be soluble.
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5% aq. NaOH: To test for weakly acidic functional groups (e.g., phenols). While the boronic acid itself is a Lewis acid, the pinacol ester is not expected to be sufficiently acidic to dissolve in dilute NaOH.
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Concentrated H₂SO₄: Most organic compounds containing heteroatoms or pi bonds will dissolve in or react with concentrated sulfuric acid. This is a test for general organic character.
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Organic Solvents: A range of organic solvents with varying polarities should be tested, including methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane.
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Caption: Predicted Qualitative Solubility Profile.
